molecular formula C20H12Cl2N2O2S B5020795 5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide

5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide

Cat. No. B5020795
M. Wt: 415.3 g/mol
InChI Key: XVGDQGVLHZKTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide is a compound that has been synthesized and studied in the field of medicinal chemistry. This compound is of interest due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide in lab experiments include its high potency and selectivity for specific enzymes and signaling pathways. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for research studies. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide. One direction is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-tumor and anti-microbial properties for the development of new cancer and antibiotic therapies. Additionally, future research could focus on optimizing the synthesis and purification methods for this compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of 5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide involves the reaction of 2-aminothiazole with 2,3-dichlorobenzoyl chloride to form an intermediate compound. This intermediate compound is then reacted with furfurylamine to produce the final product. The synthesis of this compound has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

The scientific research application of 5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide is focused on its potential as a therapeutic agent for various diseases. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-(2,3-dichlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2S/c21-14-8-4-7-13(18(14)22)16-9-10-17(26-16)19(25)24-20-23-15(11-27-20)12-5-2-1-3-6-12/h1-11H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGDQGVLHZKTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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